![molecular formula C9H11BrF2N2O2 B2935344 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946813-48-4](/img/structure/B2935344.png)
3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid, also known as BDF-589, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi are a group of compounds that have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. BDF-589 has been extensively studied for its potential as an anticancer agent.
Mechanism of Action
3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid exerts its anticancer effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which leads to the repression of gene expression. In cancer cells, HDAC enzymes are overexpressed, leading to the aberrant repression of tumor suppressor genes. By inhibiting HDAC enzymes, 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid leads to the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of tumor suppressor genes, such as p21 and p27, leading to cell cycle arrest in cancer cells. 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition to its anticancer effects, 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid in lab experiments is its specificity for HDAC enzymes. 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid selectively inhibits class I HDAC enzymes, which are overexpressed in cancer cells. This specificity reduces the risk of off-target effects, which can lead to toxicity in non-cancerous cells. However, one limitation of using 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid in lab experiments is its poor solubility in aqueous solutions. This can lead to difficulties in formulating the compound for in vitro and in vivo studies.
Future Directions
There are several future directions for the study of 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid. Another direction is the investigation of the synergistic effects of 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, the potential therapeutic applications of 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid in other diseases, such as neurodegenerative disorders and inflammatory diseases, warrant further investigation.
Synthesis Methods
3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid can be synthesized using a multistep process. The first step involves the reaction of 4-bromo-3-(difluoromethyl)-5-methylpyrazole with 2-methylpropanoic acid in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to form the desired product. The reaction is carried out under an inert atmosphere and in the presence of a base, such as triethylamine, to neutralize the acidic by-products. The product is then purified using various chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Scientific Research Applications
3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid has been studied extensively for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anticancer properties, 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases.
properties
IUPAC Name |
3-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O2/c1-4(9(15)16)3-14-5(2)6(10)7(13-14)8(11)12/h4,8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLKKHJBFSTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



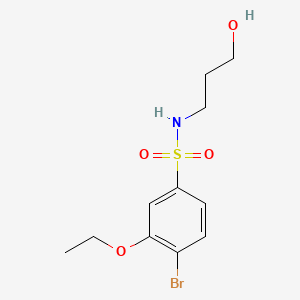
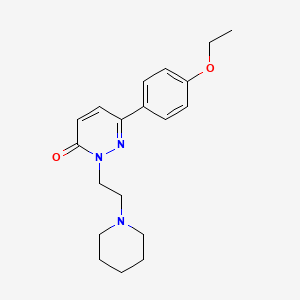
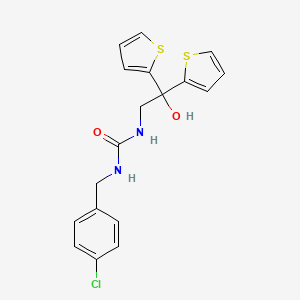
![2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid](/img/structure/B2935270.png)
![5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2935271.png)
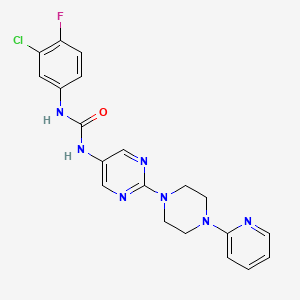
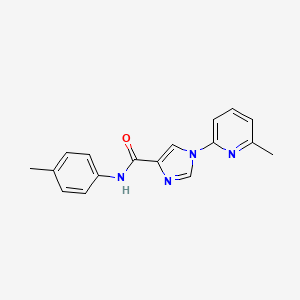
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2935279.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)
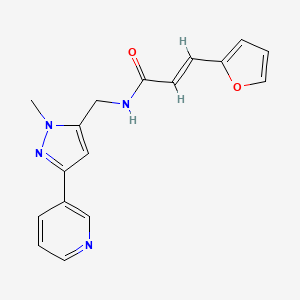

![N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2935284.png)